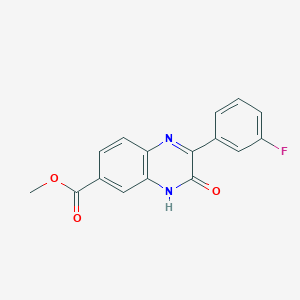
methyl 2-(3-fluorophenyl)-3-oxo-4H-quinoxaline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-fluorophenyl)-3-oxo-4H-quinoxaline-6-carboxylate is a complex organic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a fluorophenyl group and a quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-fluorophenyl)-3-oxo-4H-quinoxaline-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoroaniline with diethyl oxalate to form an intermediate, which is then cyclized to produce the quinoxaline core. The final step involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-fluorophenyl)-3-oxo-4H-quinoxaline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl 2-(3-fluorophenyl)-3-oxo-4H-quinoxaline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 2-(3-fluorophenyl)-3-oxo-4H-quinoxaline-6-carboxylate involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
- Methyl 2-(3-chlorophenyl)-3-oxo-4H-quinoxaline-6-carboxylate
- Methyl 2-(3-bromophenyl)-3-oxo-4H-quinoxaline-6-carboxylate
- Methyl 2-(3-methylphenyl)-3-oxo-4H-quinoxaline-6-carboxylate
Comparison: Methyl 2-(3-fluorophenyl)-3-oxo-4H-quinoxaline-6-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.
Properties
Molecular Formula |
C16H11FN2O3 |
|---|---|
Molecular Weight |
298.27 g/mol |
IUPAC Name |
methyl 2-(3-fluorophenyl)-3-oxo-4H-quinoxaline-6-carboxylate |
InChI |
InChI=1S/C16H11FN2O3/c1-22-16(21)10-5-6-12-13(8-10)19-15(20)14(18-12)9-3-2-4-11(17)7-9/h2-8H,1H3,(H,19,20) |
InChI Key |
DHFUFHCCNTXXAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C(=O)N2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















